molecular formula C28H37ClN4O5S2 B2679810 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride CAS No. 1321743-49-0

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride

Cat. No.: B2679810
CAS No.: 1321743-49-0
M. Wt: 609.2
InChI Key: UGCLRFMFDZAHHL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a complex heterocyclic framework. Key structural features include:

  • A diethylaminoethyl side chain, which enhances solubility and may influence receptor binding through cationic interactions.
  • A 4-(3-methylpiperidin-1-yl)sulfonylbenzamide group, contributing to sulfonamide-based bioactivity and steric bulk.
  • A hydrochloride salt formulation, improving bioavailability via enhanced aqueous solubility.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O5S2.ClH/c1-4-30(5-2)13-14-32(28-29-23-17-24-25(18-26(23)38-28)37-16-15-36-24)27(33)21-8-10-22(11-9-21)39(34,35)31-12-6-7-20(3)19-31;/h8-11,17-18,20H,4-7,12-16,19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLRFMFDZAHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC(C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a complex organic compound that exhibits significant potential in biological applications. Its unique molecular structure includes various functional groups and heterocyclic rings that may contribute to its biological activity. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's molecular formula is C24H28ClN3O5S, with a molecular weight of 506.01 g/mol. The presence of diethylamine suggests basic properties, which may influence its interaction with biological targets.

Key Structural Features:

  • Heterocyclic Rings: Contains thiazole and dioxane structures known for diverse biological activities.
  • Functional Groups: The sulfonamide and piperidine moieties are associated with various pharmacological effects.

Enzyme Inhibition

The basic nature of the diethylamino group may enable the compound to interact with enzyme active sites. Studies on related compounds have shown inhibition of key enzymes involved in various diseases, including cancer and bacterial infections.

Case Study: Inhibition of Amyloid Beta Interaction
A study on structurally similar compounds demonstrated their ability to inhibit the interaction between amyloid beta peptide and alcohol dehydrogenase, which is implicated in Alzheimer's disease. The most potent inhibitors showed IC50 values in the low micromolar range .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:

  • Formation of the dioxino-benzothiazole core.
  • Introduction of the diethylamino side chain.
  • Sulfonylation to attach the sulfonamide group.

These methods ensure high yields and purity for further biological evaluation .

Future Research Directions

Given the structural complexity and potential biological activity of this compound, future research should focus on:

  • In vitro and in vivo studies to assess antimicrobial efficacy.
  • Mechanistic studies to elucidate interactions with specific enzymes or receptors.
  • Structure-activity relationship (SAR) analyses to optimize pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The closest structural analogue is N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (, RN: 1135225-65-8). Key differences include:

  • Aminoalkyl side chain: The dimethylamino group in the analogue vs. diethylamino in the target compound.
  • Core substituent : The analogue features an acetamide group, whereas the target compound has a sulfonylbenzamide moiety. The sulfonyl group enhances hydrogen-bonding capacity and acidity (pKa ~1–2 for sulfonamides vs. ~5 for amides), influencing pharmacokinetics.

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Analog (1135225-65-8)
Aminoalkyl side chain Diethylaminoethyl Dimethylaminoethyl
Core group 4-(3-methylpiperidin-1-yl)sulfonyl Acetamide
Molecular weight (g/mol) ~665 (estimated) ~468
Predicted logP ~3.2 (higher lipophilicity) ~1.8
Bioactivity Profile Correlation

highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:

  • Both the target compound and its dimethylamino analogue likely exhibit kinase or protease inhibition due to their benzothiazole-dioxane scaffolds, which mimic ATP-binding motifs.
  • The sulfonyl group in the target compound may confer enhanced selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or histone deacetylases) compared to the acetamide analogue.

Table 2: Bioactivity Clustering (Hierarchical Analysis)

Compound Cluster Predicted Targets Structural Hallmarks
Benzothiazole-dioxane derivatives Kinases, HDACs, proteases Fused heterocycles, sulfonamides
Acetamide analogues GPCRs, ion channels Flexible alkylamino side chains
Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~60–70%) to benzothiazole-based sulfonamides but low similarity (<30%) to simpler acetamides. Key findings include:

  • Tanimoto (MACCS) : 0.65 vs. sulfonamide inhibitors of HDAC8 (e.g., SAHA derivatives), suggesting overlapping pharmacophores.
  • Dice (Morgan) : 0.42 vs. acetamide analogues, reflecting divergent electrostatic surfaces.

Table 3: Molecular Similarity Indices

Metric Target vs. HDAC8 Inhibitors Target vs. Acetamide Analogues
Tanimoto (MACCS) 0.65 0.28
Dice (Morgan) 0.58 0.42
Metabolic and Stability Considerations

’s molecular networking approach reveals that the sulfonylbenzamide group in the target compound generates distinct fragmentation patterns (cosine score ≥0.85 vs. <0.5 for acetamides), indicating metabolic stability advantages. The diethylaminoethyl chain may also reduce CYP450-mediated oxidation compared to dimethylaminoethyl analogues.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound while minimizing impurities?

A multistep approach is critical due to the compound’s structural complexity. Key steps include:

  • Precise stoichiometric control : Use flow chemistry to maintain consistent reaction conditions (e.g., temperature, residence time) and reduce side reactions .
  • Intermediate purification : Employ column chromatography or recrystallization after each synthetic step, as demonstrated in analogous benzothiazole derivatives .
  • Real-time monitoring : Integrate inline IR or NMR spectroscopy to track reaction progress and identify impurity formation early .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the compound?

A combination of techniques is required:

  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns, comparing experimental data to theoretical values (as in ).
  • Multidimensional NMR : Use 1^1H-13^{13}C HSQC and HMBC to resolve overlapping signals in the benzothiazole and dioxane moieties .
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and non-covalent interactions .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding affinities to hypothesized targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock or Schrödinger. Parameterize the 3-methylpiperidinyl sulfonyl group for accurate charge distribution .
  • Molecular dynamics (MD) : Assess stability of ligand-target complexes under physiological conditions, focusing on solvation effects and conformational flexibility of the diethylaminoethyl chain .
  • Machine learning : Train models on analogous compounds’ bioactivity data to predict target selectivity or off-target effects .

Q. How should researchers design structure-activity relationship (SAR) studies focusing on the benzothiazole and sulfonyl groups?

  • Benzothiazole modifications : Synthesize analogs with substituents at the 6,7-dihydrodioxino position (e.g., halogenation or methylation) to evaluate electronic effects on activity, referencing protocols for related heterocycles .
  • Sulfonyl group optimization : Replace the 3-methylpiperidinyl sulfonyl moiety with alternative sulfonamides (e.g., morpholine, azetidine) to probe steric and electronic contributions. Use DoE (Design of Experiments) to systematically vary substituents .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays or cellular models to correlate structural changes with potency .

Q. What methodologies resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Dynamic effects analysis : Investigate tautomerism or conformational exchange using variable-temperature NMR or 2D EXSY experiments, particularly for the diethylaminoethyl group .
  • Isotopic labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to assign ambiguous signals, as shown in studies of similar sulfonamides .
  • DFT calculations : Compare computed chemical shifts (via Gaussian or ORCA) with experimental data to identify discrepancies arising from solvent effects or protonation states .

Methodological Challenges and Solutions

Q. How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) be experimentally characterized in this compound?

  • Crystallographic studies : Resolve crystal structures to identify interactions between the benzothiazole ring and adjacent aromatic systems .
  • NMR titration experiments : Monitor chemical shift perturbations upon adding target biomolecules or supramolecular hosts (e.g., cyclodextrins) .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding energetics of the sulfonyl group with model receptors .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation assays : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS. Focus on hydrolytic cleavage of the sulfonamide bond or oxidation of the dioxane ring .
  • Stabilizer screening : Test antioxidants (e.g., BHT) or buffering agents in formulation studies to protect labile functional groups .

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